1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
Description
1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with amino, butyl, methoxyphenyl, dioxo, and carbonitrile groups.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C24H28N4O3/c1-4-6-12-27-20(16-8-10-17(31-3)11-9-16)14-18-19(15-25)23(29)28(13-7-5-2)22(26)21(18)24(27)30/h8-11,14H,4-7,12-13,26H2,1-3H3 |
InChI Key |
PPPHATDFMRERQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCCC)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired naphthyridine derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, expanding the molecular complexity.
Scientific Research Applications
1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Its potential therapeutic effects are being explored for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell death. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Compared to other naphthyridine derivatives, 1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: Widely studied for their medicinal chemistry applications.
2,7-Naphthyridines: Exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
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